REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12]([O:13][CH3:14])=[CH:11][C:10]([C:15]([OH:17])=O)=[N:9]1.CN(C=O)C.C(Cl)(=O)C([Cl:26])=O>CC1CCCO1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12]([O:13][CH3:14])=[CH:11][C:10]([C:15]([Cl:26])=[O:17])=[N:9]1
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Name
|
|
Quantity
|
39.1 g
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Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)N1N=C(C=C1OC)C(=O)O
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
|
CC1OCCC1
|
Name
|
|
Quantity
|
293 μL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
23.1 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Control Type
|
UNSPECIFIED
|
Setpoint
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0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
After 16 h at room temperature ca. 100 ml of the solvent were removed by distillation
|
Duration
|
16 h
|
Type
|
ADDITION
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Details
|
The resulting suspension of the title compound
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC=C1)N1N=C(C=C1OC)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |